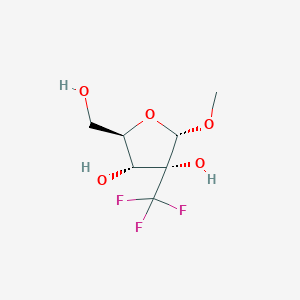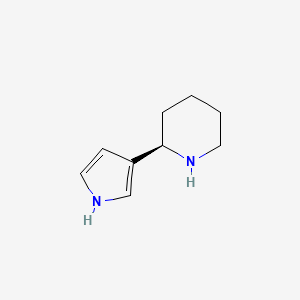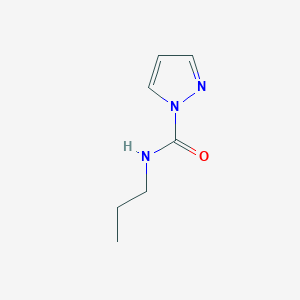
n-Propyl-1h-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Propyl-1h-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Propyl-1h-pyrazole-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones, leading to the formation of pyrazole intermediates . These intermediates can then be further functionalized to obtain the desired compound.
Industrial Production Methods: Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. For instance, a one-pot, three-component procedure involving the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes is widely used . This method offers high yields and can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: n-Propyl-1h-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as bromine or other oxidizing agents can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium can facilitate reduction.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
n-Propyl-1h-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of n-Propyl-1h-pyrazole-1-carboxamide involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways . The compound may also interact with other proteins and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1H-Pyrazole-1-carboxamidine
- 3-Aminopyrazoles
- 4-Aminopyrazoles
- 5-Aminopyrazoles
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
N-propylpyrazole-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-2-4-8-7(11)10-6-3-5-9-10/h3,5-6H,2,4H2,1H3,(H,8,11) |
Clé InChI |
QHKYPGLTRMUGNT-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)N1C=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




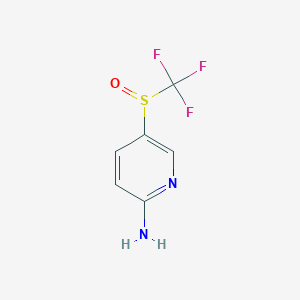
![N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B12857766.png)

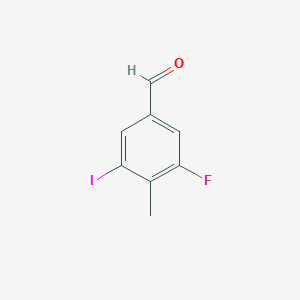


![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
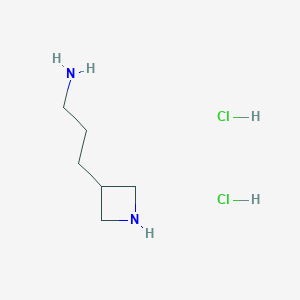
![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
